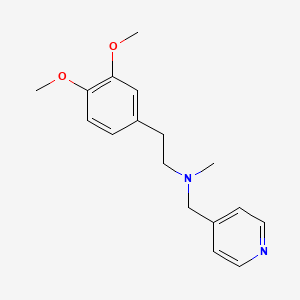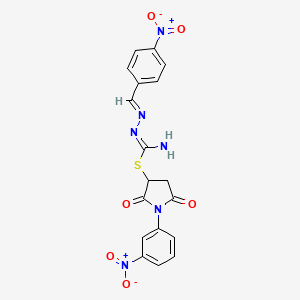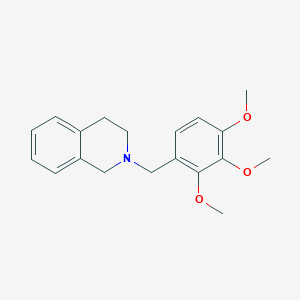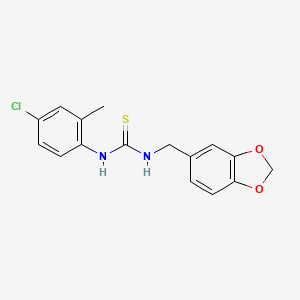
2-(3,4-dimethoxyphenyl)-N-methyl-N-(4-pyridinylmethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-methyl-N-(4-pyridinylmethyl)ethanamine, commonly known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1977 by Alexander Shulgin, a renowned American chemist and pharmacologist. 2C-E is known for its potent psychedelic effects and has gained popularity among the recreational drug users. However,
Mecanismo De Acción
The mechanism of action of 2C-E involves the activation of the 5-HT2A and 5-HT2C receptors. This activation leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. The release of these neurotransmitters results in the alteration of the brain's activity, leading to changes in perception, mood, and thought processes.
Biochemical and Physiological Effects
Studies have shown that 2C-E can induce a range of biochemical and physiological effects. These effects include changes in heart rate, blood pressure, body temperature, and respiratory rate. 2C-E has also been found to induce changes in brain activity, leading to altered states of consciousness, such as hallucinations and synesthesia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2C-E in lab experiments include its potent psychedelic effects, which can be useful in studying the neural correlates of consciousness. However, the limitations of using 2C-E in lab experiments include its potential for abuse and the lack of research on its long-term effects.
Direcciones Futuras
There are several future directions for research on 2C-E. These include studying its effects on different brain regions, investigating its therapeutic potential for mental health disorders such as depression and anxiety, and exploring its potential for enhancing creativity and problem-solving abilities.
Conclusion
In conclusion, 2-(3,4-dimethoxyphenyl)-N-methyl-N-(4-pyridinylmethyl)ethanamine, commonly known as 2C-E, is a synthetic psychedelic drug that has gained popularity among the recreational drug users. However, it also has scientific research application in studying the central nervous system and altered states of consciousness. Further research is needed to fully understand the effects of 2C-E and its potential for therapeutic use.
Métodos De Síntesis
The synthesis of 2C-E involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form the intermediate 1-(2,5-dimethoxyphenyl)-2-nitropropene. The intermediate is then reduced with sodium borohydride to form 2-(2,5-dimethoxyphenyl)-N-methyl-ethanamine. The final step involves the reaction of 2-(2,5-dimethoxyphenyl)-N-methyl-ethanamine with pyridine to form 2-(3,4-dimethoxyphenyl)-N-methyl-N-(4-pyridinylmethyl)ethanamine.
Aplicaciones Científicas De Investigación
2C-E has been used in scientific research to study its effects on the central nervous system. It has been found to interact with the serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. This interaction leads to the activation of the prefrontal cortex, which is responsible for cognitive and emotional processing. Studies have also shown that 2C-E can induce altered states of consciousness, which can be useful in studying the neural correlates of consciousness.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-19(13-15-6-9-18-10-7-15)11-8-14-4-5-16(20-2)17(12-14)21-3/h4-7,9-10,12H,8,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJDBOHKUOFCDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5723741.png)



![1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5723770.png)
![1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5723774.png)

![N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5723789.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5723806.png)


